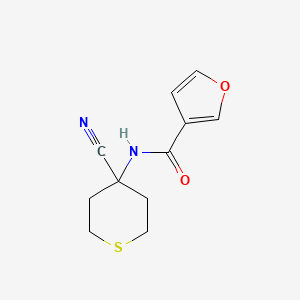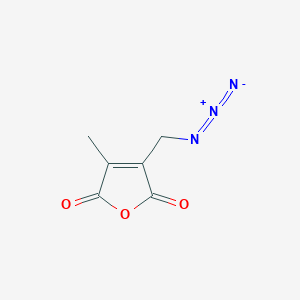![molecular formula C25H19BrClN3O B2922502 5-(4-bromobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1215368-10-7](/img/structure/B2922502.png)
5-(4-bromobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 5-(4-bromobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a novel small molecule that has been synthesized and investigated for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique structure and properties make it a valuable tool for researchers in the field of biomedicine.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound 5-(4-bromobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is involved in complex synthetic processes and chemical analyses. For instance, it has been used in the synthesis of various pyrimidine derivatives, which are crucial in medicinal chemistry and pharmaceutical research (Grivsky et al., 1980). Similarly, its structural analogs have been synthesized for various studies, demonstrating its relevance in synthetic chemistry (Beytur & Avinca, 2021).
Biological and Pharmacological Research
- Compounds similar to this compound have been investigated for their biological activities. For example, derivatives of pyrimidine have been studied for their potential antitumor properties (Nguyen et al., 1990). These studies are significant for the development of new therapeutic agents.
Molecular and Spectroscopic Analysis
- The compound and its derivatives are often subjects of molecular and spectroscopic analysis. Research in this area focuses on understanding the electronic properties, molecular structure, and interactions of these compounds (Beytur & Avinca, 2021). This analysis is critical for the development of materials with specific electronic or optical properties.
properties
IUPAC Name |
5-[(4-bromophenyl)methyl]-3-[(2-chlorophenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrClN3O/c1-16-6-11-22-20(12-16)23-24(30(22)13-17-7-9-19(26)10-8-17)25(31)29(15-28-23)14-18-4-2-3-5-21(18)27/h2-12,15H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXIJWDRCUCGMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2922419.png)
![(3-{[(3,4-Dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2922420.png)

![(Z)-2-(2-chlorobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2922425.png)
![4-{[2-(5,5-Dimethyl-3-oxo-1-cyclohexenyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2922427.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2922430.png)



![4-[4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2922435.png)


